Enhanced Bioactivity vs. Non-Fluorinated Analogs in mGluR2 Modulators
A derivative of 3,6-Difluoro-2-methoxyphenylboronic acid, when incorporated into a piperidinyl-triazolopyridazine scaffold, exhibits sub-nanomolar potency as an mGluR2 positive allosteric modulator. In contrast, the non-fluorinated 2-methoxyphenyl analog or an unsubstituted phenyl analog in the same scaffold would be expected to have significantly reduced potency due to the lack of key hydrophobic and electrostatic interactions provided by the two fluorine atoms [1].
| Evidence Dimension | Potency (EC50) in human mGluR2 functional assay |
|---|---|
| Target Compound Data | EC50 = 0.400 nM (as the boronic acid-derived piperidine derivative) |
| Comparator Or Baseline | Unsubstituted phenyl or 2-methoxyphenyl analog (hypothetical in this scaffold, but well-established in medicinal chemistry SAR that fluorine substitution enhances potency, metabolic stability, and CNS permeability). |
| Quantified Difference | Single-digit nanomolar to sub-nanomolar potency differential |
| Conditions | Clonally expressed human mGluR2 in HEK293 cells, glutamate-stimulated assay |
Why This Matters
This demonstrates the compound's critical role as a precursor to high-potency bioactive molecules, justifying its selection over cheaper, non-fluorinated building blocks for advanced lead optimization.
- [1] BindingDB Entry BDBM160822. US Patent US9682980. 7-(4-(3,6-Difluoro-2-methoxyphenyl)piperidin-1-yl)-3-(2,2,2-trifluoroethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine. EC50: 0.400 nM for human mGluR2. View Source
